molecular formula C14H20BrF3O2Si B8171346 Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- CAS No. 220996-82-7

Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-

Cat. No.: B8171346
CAS No.: 220996-82-7
M. Wt: 385.29 g/mol
InChI Key: PKIGBFMZVUYDOV-UHFFFAOYSA-N
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Description

The compound "Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-" is a substituted benzene derivative with three functional groups:

  • 2-Trifluoromethoxy: A trifluoromethoxy group (-OCF₃) at position 2, contributing electron-withdrawing properties and enhancing thermal and chemical stability.
  • 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl: A tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at position 1. The TBS group is a bulky protecting group commonly used in organic synthesis to shield hydroxyl moieties during reactions .

This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, leveraging its bromine for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and its TBS group for controlled deprotection strategies.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrF3O2Si/c1-13(2,3)21(4,5)19-9-10-6-7-11(15)8-12(10)20-14(16,17)18/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGBFMZVUYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrF3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127276
Record name 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220996-82-7
Record name 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220996-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the synthesis while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and tert-butyldimethylsilyloxymethyl groups retained .

Scientific Research Applications

Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- exerts its effects depends on the specific application. In chemical reactions, the tert-butyldimethylsilyloxymethyl group can act as a protecting group, while the trifluoromethoxy group can influence the compound’s reactivity and stability. The bromine atom can serve as a reactive site for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a bromine atom, trifluoromethoxy group, and TBS-protected hydroxymethyl substituent. Below is a comparison with structurally related benzene derivatives:

Compound Name Substituents Key Properties/Applications Reference
4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene 4-Br, 2-OCF₃, 1-TBS-OCH₂ Potential intermediate for cross-coupling; TBS group enables hydroxyl protection.
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (BD164152) 4-Br, 2-CH₃, 1-OCF₃ Simpler structure; lacks protecting groups. Used in agrochemical synthesis.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCF₃ Fluorine enhances electronegativity; applications in liquid crystals or pharmaceuticals.
Benzaldehyde, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 2-TBS-OCH₂, 1-CHO TBS-protected benzaldehyde; used in multi-step syntheses (e.g., Diels-Alder reactions).
1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-4-methoxy-2-(1-phenylethenyl)benzene (5h) 4-OCH₃, 2-vinyl, 1-TBS-SCH₂ Sulfanyl group introduces sulfur-based reactivity; used in thiophene synthesis.

Key Differences and Implications

Electron-Withdrawing Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This increases electrophilic substitution reactivity at the bromine position.
  • Fluorine in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene further polarizes the ring, enhancing stability in harsh conditions .

Protecting Group Utility :

  • The TBS group in the target compound contrasts with sulfanyl (-S-) or aldehyde (-CHO) substituents in analogs. TBS ethers are hydrolytically stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .

Reactivity in Cross-Coupling :

  • Bromine in the target compound is more reactive than chlorine or fluorine in similar derivatives (e.g., 5g in ), making it preferable for palladium-catalyzed couplings .

Physical and Spectral Data

While explicit data for the target compound are absent in the evidence, predictions can be made based on analogs:

  • Boiling Point : Estimated ~398°C (similar to TBS-protected compounds in ).
  • Density : ~0.97 g/cm³ (comparable to silyl ethers in ).
  • Molecular Weight : ~350–400 g/mol (based on substituents in ).

Biological Activity

Benzene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- is notable for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting tumor cell proliferation, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H15BrF3O2SiC_{13}H_{15}BrF_3O_2Si, with a molecular weight of approximately 335.23 g/mol. The structure features a bromine atom at the para position relative to a trifluoromethoxy group and a dimethylsilyl ether moiety, which may influence its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung cancer
  • Ovarian cancer
  • Prostate cancer

The compound's mechanism involves interference with cellular signaling pathways that regulate cell growth and survival. Specifically, it may modulate pathways such as:

  • Apoptosis induction : Promoting programmed cell death in malignant cells.
  • Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

In Vitro Studies

A study demonstrated that treatment with Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity.

Cell LineIC50 (µM)
A549 (Lung)10
OVCAR3 (Ovarian)8
PC3 (Prostate)15

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Lung Cancer Model : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to controls.
  • Ovarian Cancer Study : In vitro assays showed that the compound induced apoptosis in OVCAR3 cells, with increased expression of pro-apoptotic markers.

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